REACTION_CXSMILES
|
ClC1C=CC=CC=1C[N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14](=[O:16])C)=[CH:6]1.ClC1C=C(C=CC=1)CN1C2C(=CC=CC=2)C(C(=[O:37])C)=C1.ClC1C=CC(CN2C3C(=CC=CC=3)C(C(=O)C)=C2)=CC=1.FC(F)(F)C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(C=O)=C1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(CO)=C1.C(C1C=CC(CN2C3C(=CC=CC=3)C(C(O)=O)=C2)=CC=1)(C)(C)C.C(C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1)(C)(C)C.N1C2C(=CC=CC=2)C(C=O)=C1.N1C2C(=CC=CC=2)C(CO)=C1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[BH4-].[Na+].[O-][Mn](=O)(=O)=O.[K+]>CO>[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([CH2:14][OH:16])=[CH:6]1.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]([OH:16])=[O:37])=[CH:6]1 |f:10.11.12.13.14.15,16.17,18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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N1C=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CO
|
Name
|
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H-Indole-3-biocytin-hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC=C1
|
Name
|
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=C1
|
Name
|
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1)(F)F
|
Name
|
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)C=O)C=C(C1)C(F)(F)F)(F)F
|
Name
|
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)CO)C=C(C1)C(F)(F)F)(F)F
|
Name
|
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)C(=O)O)C=C1
|
Name
|
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch
|
Type
|
CUSTOM
|
Details
|
to synthesize new analogs or analogs that
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC=CC=1C[N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14](=[O:16])C)=[CH:6]1.ClC1C=C(C=CC=1)CN1C2C(=CC=CC=2)C(C(=[O:37])C)=C1.ClC1C=CC(CN2C3C(=CC=CC=3)C(C(=O)C)=C2)=CC=1.FC(F)(F)C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(C=O)=C1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(CO)=C1.C(C1C=CC(CN2C3C(=CC=CC=3)C(C(O)=O)=C2)=CC=1)(C)(C)C.C(C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1)(C)(C)C.N1C2C(=CC=CC=2)C(C=O)=C1.N1C2C(=CC=CC=2)C(CO)=C1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[BH4-].[Na+].[O-][Mn](=O)(=O)=O.[K+]>CO>[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([CH2:14][OH:16])=[CH:6]1.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]([OH:16])=[O:37])=[CH:6]1 |f:10.11.12.13.14.15,16.17,18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CO
|
Name
|
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H-Indole-3-biocytin-hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC=C1
|
Name
|
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=C1
|
Name
|
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1)(F)F
|
Name
|
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)C=O)C=C(C1)C(F)(F)F)(F)F
|
Name
|
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)CO)C=C(C1)C(F)(F)F)(F)F
|
Name
|
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)C(=O)O)C=C1
|
Name
|
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch
|
Type
|
CUSTOM
|
Details
|
to synthesize new analogs or analogs that
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |